Undecaprenyl phosphate

Content Navigation

Undecaprenyl phosphate (C55-P) is the native α-unsaturated C55 lipid required by MraY, WecA, and TagO for reconstituting bacterial lipid I/II pathways. Using shorter or saturated analogs invalidates enzyme kinetics and antibiotic screening. Key advantages: - Ensures native enzyme-substrate binding, eliminating false positives/negatives in inhibitor screening. - Enables physiologically relevant cryo-EM/X-ray structures of lipid-binding tunnels. Supplied as ≥98% pure, shipped globally on dry ice.

CAS Number

Product Name

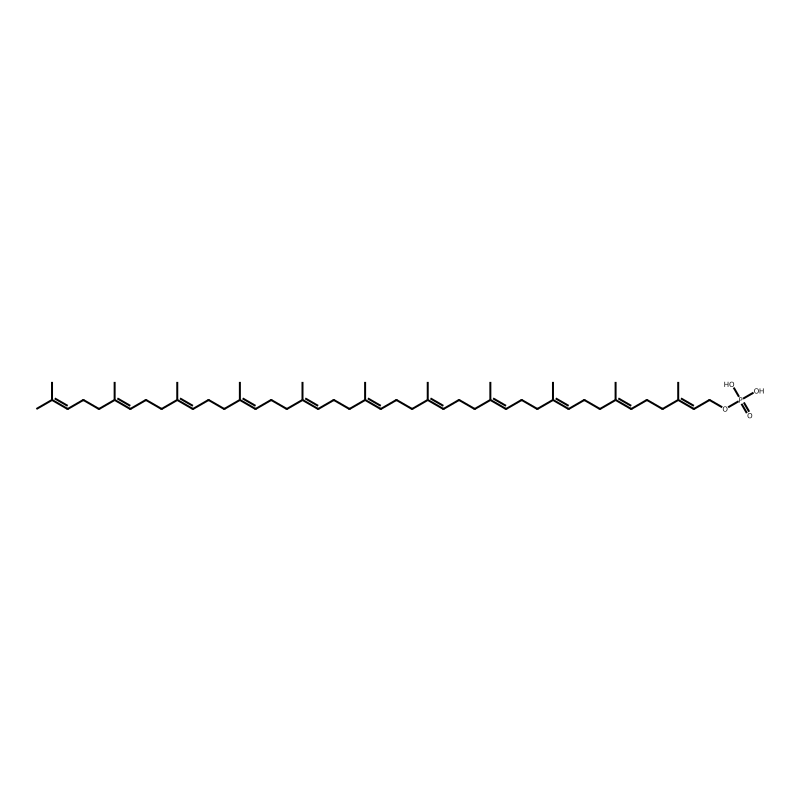

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Undecaprenyl phosphate (C55-P, CAS 25126-51-6) is a highly specialized, 55-carbon α-unsaturated polyisoprenoid lipid carrier essential for bacterial cell wall biosynthesis. Functioning as the obligate membrane anchor for peptidoglycan, teichoic acid, and O-antigen precursors, it is utilized by key bacterial phosphotransferases such as MraY and WecA to translocate hydrophilic sugar-peptide intermediates across the hydrophobic inner membrane. In commercial and research procurement, highly pure C55-P is the gold standard for reconstituting native bacterial lipid I and lipid II biosynthetic pathways in vitro. Its precise chain length and α-unsaturated stereochemistry are critical for accurate enzyme kinetic assays, high-throughput screening of novel antibiotics, and structural biology applications where shorter or saturated eukaryotic analogs fail to replicate native bacterial binding affinities [1].

Procurement Fit

Substituting undecaprenyl phosphate with eukaryotic dolichyl phosphate (Dol-P) or shorter-chain isoprenoids (e.g., farnesyl phosphate, C15-P) fundamentally compromises assay validity and enzyme recognition. While Dol-P serves a similar carrier role in eukaryotic N-linked glycosylation via GPT, it possesses a saturated α-isoprene unit that drastically reduces binding affinity and catalytic turnover with bacterial enzymes like MraY. Furthermore, while short-chain analogs like C15-P or C20-P are sometimes used for their aqueous solubility in truncated assays, they are completely rejected by enzymes such as WecA, which require a minimum lipid chain length to anchor the substrate in the membrane environment. Procurement of authentic, full-length α-unsaturated C55-P is therefore non-negotiable for laboratories conducting target-based antibiotic screening, as using non-native lipids masks true inhibitor potency and alters the thermodynamic landscape of the lipid-protein interactions [1].

Substitution Risk

MraY and GPT Substrate Specificity

Bacterial MraY and human GPT are homologous enzymes targeted by antibiotics like tunicamycin, but they exhibit strict selectivity for their respective lipid carriers based on the α-isoprene bond saturation. Assays demonstrate that MraY is highly selective for the α-unsaturated undecaprenyl phosphate (C55-P), whereas human GPT strongly prefers the α-saturated dolichyl phosphate (C55-Dol-P). Utilizing the saturated Dol-P in MraY assays results in significantly reduced specific activity, fundamentally altering the baseline for evaluating MraY-targeted antibacterial compounds [1].

| Evidence Dimension | Substrate selectivity based on α-isoprene saturation |

| Target Compound Data | Undecaprenyl phosphate (α-unsaturated) drives maximal native MraY activity. |

| Comparator Or Baseline | Dolichyl phosphate (α-saturated) |

| Quantified Difference | Saturated Dol-P results in severely diminished MraY activity, while driving maximal human GPT activity. |

| Conditions | TLC-based specific activity assay for hGPT and MraYAA in the presence of either C55-Dol-P or C55-P. |

For antibiotic discovery programs, procuring exact C55-P ensures the assay accurately reflects bacterial MraY kinetics, preventing false-positive off-target human GPT inhibition profiles that occur with saturated analogs.

vs 0.21 mM (C60-P)

vs 0.15 mM (C35-P)

WecA Chain Length Requirement

In the study of bacterial UDP-GlcNAc:undecaprenyl-phosphate GlcNAc-1-phosphate transferase (WecA), the lipid carrier's chain length is a strict determinant of catalytic viability. When comparing undecaprenyl phosphate (C55-P) to shorter-chain prenyl phosphates, WecA exhibits zero detectable activity with farnesyl phosphate (C15-P) or geranylgeranyl phosphate (C20-P). Even at a 30-carbon length (C30-P), activity is only 3% of that observed with the natural C55-P substrate. Full catalytic efficiency is only restored when the chain length reaches at least 35 carbons, with C55-P serving as the optimal native substrate[1].

| Evidence Dimension | Relative enzymatic activity of WecA |

| Target Compound Data | 100% relative activity with Undecaprenyl phosphate (C55-P) |

| Comparator Or Baseline | Farnesyl phosphate (C15-P) and Geranylgeranyl phosphate (C20-P) |

| Quantified Difference | 0% activity for C15-P/C20-P; only 3% activity for C30-P compared to C55-P. |

| Conditions | Purified WecA enzyme assayed with polyisoprenyl phosphates of varying sizes from C15-P to C75-P. |

Buyers cannot substitute cheaper, short-chain prenyl phosphates for WecA assays; full-length C55-P is strictly required to achieve functional enzymatic turnover and valid high-throughput screening results.

vs no rescue by menaquinone

WecA α-Saturation Sensitivity

Beyond chain length, the saturation state of the α-isoprene unit directly impacts the catalytic efficiency of bacterial cell wall enzymes. When WecA was assayed with a synthetic dolichyl(C55)-P—a reduced analog of C55-P featuring a saturated bond between C2 and C3—the observed enzymatic activity dropped to approximately 60% of the activity achieved with the native, α-unsaturated undecaprenyl phosphate (C55-P) [1].

| Evidence Dimension | Relative WecA transferase activity |

| Target Compound Data | 100% baseline activity with Undecaprenyl phosphate (C55-P) |

| Comparator Or Baseline | Dolichyl(C55)-P (saturated α-bond) |

| Quantified Difference | 40% reduction in enzymatic activity when using the saturated dolichyl analog. |

| Conditions | In vitro WecA transferase assay comparing unsaturated vs. reduced C55 lipid carriers. |

Procuring the correctly unsaturated C55-P prevents a 40% loss in assay signal compared to reduced analogs, which is critical for maintaining high signal-to-noise ratios in industrial inhibitor screening workflows.

vs individual metabolites alone

vs C55-PP ~270 nmol/g in E. coli

MraY Inhibitor Screening

Because MraY strictly discriminates between α-unsaturated C55-P and eukaryotic dolichyl phosphate, authentic C55-P is the required substrate for screening libraries against MraY without confounding the data with human GPT cross-reactivity [1].

Cell Wall Synthesis Reconstitution

WecA requires a minimum lipid chain length that shorter isoprenoids (C15-P, C20-P) cannot satisfy. C55-P is the obligate reagent for synthesizing Lipid I and Lipid II intermediates in cell-free systems [2].

Membrane Phosphotransferase Structural Biology

For X-ray crystallography or cryo-EM studies of bacterial enzymes like MraY and WecA, co-crystallization with the native C55-P ensures the lipid-binding tunnel and active site are captured in their physiologically relevant conformations, which is impossible with truncated or saturated analogs [1].

Application Fit

References

- [1] Yoo, J., et al. "MraY and GPT bind tunicamycin and magnesium differently, and they are selective for distinct lipid substrates." Nature Structural & Molecular Biology, 25, 235–241 (2018).

- [2] Al-Dabbagh, B., et al. "Purification and Characterization of the Bacterial UDP-GlcNAc:Undecaprenyl-Phosphate GlcNAc-1-Phosphate Transferase WecA." Journal of Bacteriology, 190(21), 7141-7146 (2008).

XLogP3

Wikipedia

Use Classification

Explore Compound Types